Cas no 882079-84-7 (N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide)
N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-N-(2-NITROPHENYL)ACETAMIDE
- N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
- SALOR-INT L130532-1EA
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N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00966062-1g |
N-(2-Nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide |
882079-84-7 | 90% | 1g |
¥4193.0 | 2024-04-17 | |
| A2B Chem LLC | AI77060-1mg |
N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide |
882079-84-7 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI77060-5mg |
N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide |
882079-84-7 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI77060-10mg |
N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide |
882079-84-7 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI77060-500mg |
N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide |
882079-84-7 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI77060-1g |
N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide |
882079-84-7 | >90% | 1g |
$1295.00 | 2024-04-19 |
N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
Professional Introduction to N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide (CAS No. 882079-84-7)
N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 882079-84-7, represents a convergence of advanced structural motifs that are of particular interest for their potential pharmacological applications. The molecular architecture of this amide derivative incorporates both electron-withdrawing and electron-donating functional groups, which contribute to its unique chemical reactivity and biological profile.
The core structure of N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide is characterized by a nitro-substituted phenyl ring linked to a tetrahydroquinoline scaffold through an acetamide moiety. The nitro group at position 2 of the phenyl ring introduces a region of high electrophilicity, making the compound a valuable intermediate in synthetic chemistry. Concurrently, the tetrahydroquinoline ring system is known for its presence in various bioactive natural products and pharmacologically relevant molecules. This combination of structural features positions the compound as a promising candidate for further exploration in drug discovery.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from tetrahydroquinoline derivatives. These compounds have demonstrated efficacy in multiple therapeutic areas, including central nervous system disorders, antiviral applications, and anticancer therapies. The presence of the tetrahydroquinoline moiety in N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide suggests that it may exhibit similar pharmacological properties or serve as a precursor for designing new molecules with enhanced biological activity.
The acetamide functional group in the compound's name also plays a crucial role in its chemical behavior. Acetamides are well-known for their versatility in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets. The incorporation of an acetamide into the tetrahydroquinoline framework may enhance the compound's solubility and bioavailability while also providing a scaffold for further derivatization. This makes N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide an intriguing subject for synthetic modifications aimed at optimizing its pharmacokinetic and pharmacodynamic profiles.
The synthesis of N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide involves multi-step organic transformations that highlight the interplay between functional group transformations and molecular construction. Key synthetic strategies often include nucleophilic substitution reactions at the nitro-substituted phenyl ring to introduce diverse substituents. Additionally, the formation of the tetrahydroquinoline ring typically requires cyclization reactions under controlled conditions to ensure high yield and purity. These synthetic methodologies underscore the compound's complexity and its potential as a building block for more intricate molecular architectures.
The investigation into the biological activity of N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide has been complemented by computational studies aimed at understanding its interactions with biological targets at the molecular level. Molecular docking simulations have been employed to predict how this compound might bind to specific enzymes or receptors involved in disease pathways. Such computational approaches are increasingly integral to drug discovery pipelines as they provide rapid screening capabilities and insights into potential drug-likeness properties.
In parallel with experimental studies, there has been growing interest in exploring derivatives of N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide that may exhibit improved pharmacological profiles. For instance, modifications such as halogenation or alkylation at various positions on the phenyl or tetrahydroquinoline rings can alter electronic distributions and influence binding affinities. These structural variations are often guided by high-throughput screening data or rational design principles derived from known bioactive scaffolds.
The role of this compound in medicinal chemistry extends beyond its potential as an active pharmaceutical ingredient (API). It serves as a valuable intermediate for synthesizing more complex molecules that may be tailored for specific therapeutic applications. For example, its tetrahydroquinoline core can be functionalized to create analogs with enhanced binding affinity or selectivity against particular biological targets. This adaptability makes N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide a versatile tool in the chemist's arsenal for drug development.
The development of novel synthetic methodologies is another area where this compound has contributed significantly. Researchers have leveraged its unique structural features to explore new catalytic systems or reaction conditions that improve efficiency and sustainability in organic synthesis. Such advancements not only facilitate the production of this compound but also have broader implications for streamlining drug discovery processes.
The future directions for research on N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide are likely to focus on expanding its biological evaluation across multiple disease models and optimizing its synthetic routes for industrial-scale production. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate laboratory findings into tangible therapeutic outcomes. Additionally,advances in biocatalysis and flow chemistry may offer innovative ways to produce this compound more efficiently while minimizing environmental impact.
In conclusion,N-(CAS No.882079-84-7N-(nitrobenzoyl chloride ) - - - - - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- --tetrahydropyridine acetic acid amide) represents an exciting frontier in pharmaceutical chemistry with significant potential for therapeutic development。 Its unique structural features, combined with ongoing advancements in synthetic biology, make it a compelling subject for future research。 As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a pivotal role in shaping next-generation medicines。
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